4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-N,N-diethylaniline
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Overview
Description
4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIETHYLANILINE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazine core substituted with piperidine groups and a hydrazine linkage, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIETHYLANILINE typically involves multiple steps, starting with the preparation of the triazine core. The triazine core is synthesized through a cyclization reaction involving cyanuric chloride and piperidine under controlled conditions. The hydrazine linkage is then introduced via a condensation reaction with hydrazine hydrate. Finally, the N,N-diethylaniline moiety is attached through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIETHYLANILINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine core or the hydrazine linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIETHYLANILINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIETHYLANILINE involves its interaction with specific molecular targets. The triazine core and hydrazine linkage allow it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to therapeutic effects such as inhibition of cancer cell growth or bacterial proliferation .
Comparison with Similar Compounds
Similar Compounds
4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE: Shares the triazine core but lacks the hydrazine linkage and N,N-diethylaniline moiety.
N,N-DIETHYLANILINE: Contains the aniline moiety but lacks the triazine core and hydrazine linkage.
Uniqueness
4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIETHYLANILINE is unique due to its combination of a triazine core, hydrazine linkage, and N,N-diethylaniline moiety.
Properties
Molecular Formula |
C24H36N8 |
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Molecular Weight |
436.6 g/mol |
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C24H36N8/c1-3-30(4-2)21-13-11-20(12-14-21)19-25-29-22-26-23(31-15-7-5-8-16-31)28-24(27-22)32-17-9-6-10-18-32/h11-14,19H,3-10,15-18H2,1-2H3,(H,26,27,28,29)/b25-19+ |
InChI Key |
YAVFYFVDWVSEGD-NCELDCMTSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4 |
Origin of Product |
United States |
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